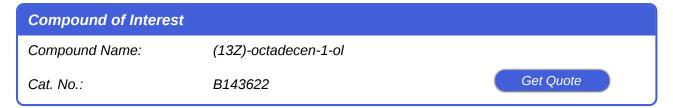


# An In-depth Technical Guide to (13Z)-octadecen-1-ol (C18H36O)

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For Researchers, Scientists, and Drug Development Professionals

## **Abstract**

(13Z)-octadecen-1-ol is a long-chain fatty alcohol with the molecular formula C18H36O. It is a known insect sex pheromone, playing a crucial role in the chemical communication and mating behavior of various moth species. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, purification, and analysis of (13Z)-octadecen-1-ol. Furthermore, it delves into its biological activity, with a particular focus on the general signaling pathways involved in insect pheromone reception. This document aims to serve as a valuable resource for researchers and professionals engaged in chemical ecology, organic synthesis, and the development of pest management strategies.

## **Chemical and Physical Properties**

(13Z)-octadecen-1-ol is an unsaturated fatty alcohol characterized by a cis double bond between carbons 13 and 14. Its fundamental properties are summarized in the table below.



| Property          | Value   | Reference |
|-------------------|---|-----------|
| Molecular Formula | C18H36O   | [1][2]    |
| Molecular Weight  | 268.48 g/mol  | [1]       |
| IUPAC Name        | (13Z)-octadec-13-en-1-ol  |           |
| Synonyms          | cis-13-octadecen-1-ol, (Z)-13-octadecenol                               | [2]       |
| CAS Number        | 69820-27-5  |           |
| Appearance        | Colorless to pale yellow clear liquid (estimated)                       | [2]       |
| Boiling Point     | 334.31 °C @ 760.00 mm Hg<br>(estimated)                                 | [2]       |
| Solubility        | Soluble in alcohol; Insoluble in water (0.02367 mg/L @ 25 °C estimated) | [2]       |

## Synthesis of (13Z)-octadecen-1-ol

The stereoselective synthesis of (Z)-alkenols such as **(13Z)-octadecen-1-ol** is crucial for ensuring biological activity, as the geometric configuration of the double bond is critical for receptor binding in insect pheromone systems. Two primary retrosynthetic strategies are commonly employed: the Wittig reaction and the partial hydrogenation of an alkyne.

## Wittig Reaction Approach

The Wittig reaction is a widely used method for the formation of alkenes. To achieve the desired (Z)-selectivity, a non-stabilized ylide is typically reacted with an aldehyde under salt-free conditions.

Experimental Protocol: Synthesis via Wittig Reaction

This protocol outlines a general procedure for the synthesis of a (Z)-alkene from an aldehyde and a non-stabilized ylide.



#### Step 1: Preparation of the Phosphonium Salt

- In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve triphenylphosphine (1.0 eq) in anhydrous toluene.
- Add the appropriate long-chain alkyl bromide (e.g., 1-bromopentane to form the C5 fragment) (1.0 eq).
- Heat the mixture to reflux for 24-48 hours. The phosphonium salt will precipitate as a white solid.
- Cool the mixture to room temperature, collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

#### Step 2: Ylide Formation and Wittig Reaction

- Suspend the phosphonium salt (1.1 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, inert atmosphere (N<sub>2</sub> or Ar) flask.
- Cool the suspension to 0 °C in an ice bath.
- Slowly add a strong, salt-free base such as sodium bis(trimethylsilyl)amide (NaHMDS) or potassium tert-butoxide (t-BuOK) (1.1 eq). The formation of the ylide is often indicated by a color change (typically to orange or red).
- Stir the mixture at 0 °C for 1 hour.
- Slowly add a solution of the long-chain aldehyde (e.g., 13-hydroxytri-decanal) (1.0 eq) in anhydrous THF via syringe.
- Allow the reaction to warm to room temperature and stir overnight.

#### Step 3: Workup and Purification

- Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH<sub>4</sub>Cl).
- Extract the aqueous layer with diethyl ether or hexanes (3x).



- Wash the combined organic layers with water and brine.
- Dry the organic layer over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate under reduced pressure.
- The crude product, containing triphenylphosphine oxide, can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

## Partial Hydrogenation of an Alkyne Approach

Another effective method for the synthesis of (Z)-alkenes is the stereoselective reduction of an internal alkyne. The use of a poisoned catalyst, such as Lindlar's catalyst, ensures syn-addition of hydrogen across the triple bond, yielding the cis-alkene.[3]

Experimental Protocol: Synthesis via Partial Hydrogenation of an Alkynol

This protocol provides a general procedure for the partial hydrogenation of an internal alkyne to a (Z)-alkene.[3]

#### Step 1: Catalyst Preparation

 In a round-bottom flask equipped with a magnetic stir bar, add Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead; 5-10 wt% of the alkyne).[3]

#### Step 2: Reaction Setup

- Add a suitable solvent such as ethyl acetate or hexane.
- Add a small amount of quinoline (typically 1-5% of the catalyst weight) to further poison the catalyst.[3]
- Purge the flask with hydrogen gas and then add the alkynol substrate (e.g., octadec-13-yn-1ol).

#### Step 3: Hydrogenation

 Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or hydrogenator) at room temperature.



 Monitor the reaction progress by TLC or GC analysis. The reaction is complete when the starting alkyne is no longer detectable.[3]

#### Step 4: Workup and Purification

- Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.[3]
- Concentrate the filtrate under reduced pressure.
- The crude product can be purified by column chromatography on silica gel if necessary.[3]

## **Purification and Analysis**

High purity of **(13Z)-octadecen-1-ol** is essential for its use in biological assays and field studies. The primary purification techniques include column chromatography and, if necessary, preparative high-performance liquid chromatography (HPLC).

## **Purification**

Column Chromatography:

- Stationary Phase: Silica gel (230-400 mesh) is commonly used.[4]
- Mobile Phase: A gradient of hexane and ethyl acetate is typically employed. The elution is started with a low polarity solvent (e.g., 100% hexane) to elute non-polar impurities, and the polarity is gradually increased to elute the desired alcohol.[4]

Recrystallization: For solid long-chain alcohols, recrystallization can be an effective purification method.

- Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., acetone).
- If insoluble impurities are present, perform a hot gravity filtration.
- Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[4]



- Collect the crystals by vacuum filtration and wash with a small amount of ice-cold solvent.[4]
- Dry the purified crystals under vacuum.[4]

## **Analysis**

The identity and purity of synthesized **(13Z)-octadecen-1-ol** are confirmed using a combination of analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for analyzing volatile compounds like pheromones. It provides information on the retention time, which helps in separating isomers, and the mass spectrum, which aids in structural elucidation.[5]

| Parameter            | Recommended Setting   |
|----------------------|---|
| Column               | DB-5ms or equivalent non-polar column                             |
| Injector Temperature | 250 °C  |
| Oven Program         | Start at 100 °C, hold for 2 min, then ramp to 280 °C at 10 °C/min |
| Mass Spectrometry    | Electron Ionization (EI) source, scan from m/z 40 to 500          |

Expected GC Data: The NIST WebBook provides retention indices for (Z)-13-Octadecen-1-ol on both non-polar (2078) and polar (2134) columns, which can be used for identification.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR spectroscopy are essential for confirming the structure, particularly the stereochemistry of the double bond.

¹H NMR: The vinylic protons of a (Z)-alkene typically appear as a multiplet in the range of δ 5.3-5.4 ppm. The coupling constant (J-value) for cis-vinylic protons is typically in the range of 6-12 Hz, which is a key diagnostic feature to distinguish them from trans-isomers (12-18 Hz).
 [3] The protons of the CH<sub>2</sub> group adjacent to the hydroxyl group usually appear as a triplet around δ 3.6 ppm. The terminal methyl group will appear as a triplet around δ 0.9 ppm.



• 13C NMR: The olefinic carbons in a (Z)-alkene will appear in the region of  $\delta$  120-135 ppm. The carbon bearing the hydroxyl group will be in the range of  $\delta$  60-65 ppm.

# Biological Activity and Signaling Pathway Biological Role as an Insect Pheromone

(13Z)-octadecen-1-ol is a known sex pheromone component for several species of moths. Pheromones are chemical signals released by an organism that trigger a social response in members of the same species.[6] In the context of mating, female moths release a specific blend of pheromones, which are detected by the male antennae, initiating upwind flight and culminating in mating.[6] The high specificity of these chemical signals is crucial for reproductive isolation between closely related species.

## **General Insect Pheromone Signaling Pathway**

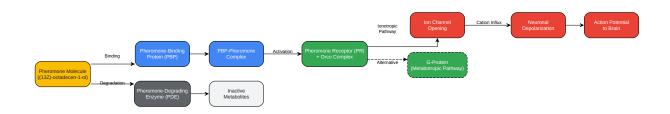
The detection of pheromones in insects is a complex process that occurs in specialized olfactory sensory neurons (OSNs) housed within sensilla on the antennae.[7][8] The general signaling cascade can be summarized as follows:

- Pheromone Binding and Transport: Volatile pheromone molecules enter the sensilla through
  pores in the cuticle and are bound by pheromone-binding proteins (PBPs) present in the
  sensillum lymph.[7] PBPs are thought to solubilize the hydrophobic pheromone molecules
  and transport them to the receptors on the dendritic membrane of the OSNs.[7]
- Receptor Activation: The pheromone-PBP complex interacts with a specific pheromone receptor (PR), which is a member of the odorant receptor (OR) family.[7][9] These PRs are typically expressed in male-specific OSNs.[10]
- Signal Transduction: Insect ORs are ligand-gated ion channels.[10] Upon binding of the pheromone, the PR, which forms a complex with a highly conserved co-receptor (Orco), undergoes a conformational change, leading to the opening of a non-selective cation channel.[9][10] This results in an influx of cations (e.g., Na+, K+, Ca²+) and depolarization of the neuron.[10] There is also evidence for the involvement of metabotropic signaling pathways, where the PR activates a G-protein cascade (typically Gq), leading to the production of second messengers like inositol triphosphate (IP³) and diacylglycerol (DAG), which in turn can modulate ion channel activity.[7][9]



• Signal Termination: To maintain the sensitivity of the system to rapid changes in pheromone concentration, the signal must be quickly terminated. This is achieved through the action of pheromone-degrading enzymes (PDEs) within the sensillum lymph, which rapidly metabolize the pheromone molecules.[9]

The following diagram illustrates the general workflow of insect pheromone signaling.



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Caption: General signaling pathway for insect pheromone reception.

## Conclusion

(13Z)-octadecen-1-ol is a significant semiochemical with well-defined roles in insect communication. The stereoselective synthesis and rigorous purification of this compound are paramount for its effective use in research and practical applications. Understanding the intricacies of its detection through sophisticated olfactory signaling pathways in insects provides a foundation for the development of novel and environmentally benign pest management strategies. This technical guide consolidates the current knowledge on (13Z)-octadecen-1-ol, offering a valuable reference for professionals in the fields of chemical synthesis, analytical chemistry, and chemical ecology. Further research into the specific receptor-ligand interactions and downstream signaling events will undoubtedly pave the way for more targeted and effective applications of this and other insect pheromones.



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